5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
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Overview
Description
5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminoethyl group attached to a methylbenzonitrile core, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzonitrile: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylbenzonitrile: Lacks the aminoethyl group, limiting its biological interactions.
5-(2-Aminoethyl)-benzonitrile: Similar structure but without the methyl group, affecting its solubility and reactivity.
Uniqueness
5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8-2-3-9(4-5-11)6-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHJHEPPLVYUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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